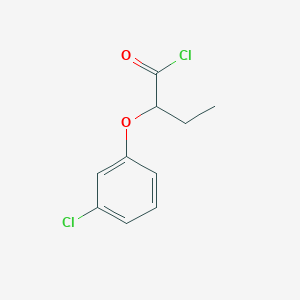

2-(3-Chlorophenoxy)butanoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

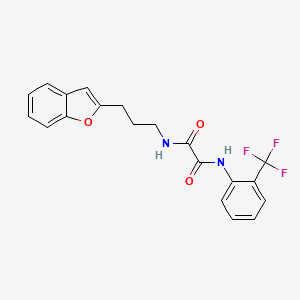

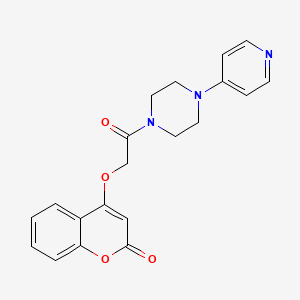

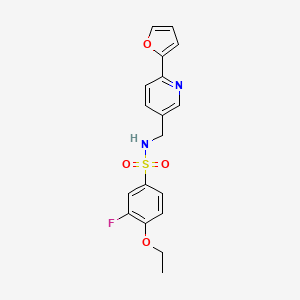

2-(3-Chlorophenoxy)butanoyl chloride is a chemical compound with the molecular formula C10H10Cl2O2 . It has an average mass of 233.091 Da and a monoisotopic mass of 232.005783 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . More detailed structural information might be available in the referenced databases .Aplicaciones Científicas De Investigación

Stereoisomeric Influence on Chloride Ion Channels

2-(3-Chlorophenoxy)butanoyl chloride and its analogues are critical in studying the stereochemistry of chloride ion channels. Chiral analogues of this compound, such as 2-(p-chlorophenoxy)propionic acid and 2-(p-chlorophenoxy)butyric acid, have shown significant effects on chloride ion flux in skeletal muscle membranes. The stereochemistry of these compounds plays a crucial role, with the S-(-) isomers substantially decreasing chloride membrane conductance while the R-(+) isomers being virtually ineffective. This suggests a stereospecific binding site or receptor in the chloride channel regulating chloride ion flux, important for understanding muscle contractions and nerve impulses (Bettoni et al., 1987).

Friedel-Crafts Reaction Mechanism

In the realm of organic synthesis, this compound is involved in Friedel-Crafts reactions. This compound, when complexed with aluminium chloride, reacts with ethene to form rearranged di-addition products and undergoes intramolecular cyclization when a π-system is appropriately situated. This provides valuable insights into the molecular rearrangements and mechanisms of the Friedel-Crafts reaction, which is pivotal in synthesizing various aromatic compounds (Bates et al., 1991).

Electrochemical Synthesis and Reactions

The electrochemical synthesis of chlorinated organic compounds, including this compound derivatives, has been demonstrated to be an effective method. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a derivative, was prepared through electrooxidative double ene-type chlorination, showing the versatility of electrochemical methods in synthesizing functionally diverse organic compounds (Uneyama et al., 1983).

Stereo and Regioselectivity in Chemical Reactions

This compound is involved in studies concerning the stereo and regioselectivity of chemical reactions, such as the ring-opening of epoxides. These studies help in understanding how different solvents and reaction conditions can influence the outcome of organic reactions, playing a crucial role in the field of synthetic chemistry (Inoue et al., 1976).

Mecanismo De Acción

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorobutane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it’s recommended to remove all contaminated clothing and rinse the skin with water . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Propiedades

IUPAC Name |

2-(3-chlorophenoxy)butanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMRGMNBDJDUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Ethyl(prop-2-ynyl)amino]-1-(4-methylphenyl)ethanol](/img/structure/B2643199.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2643208.png)

![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)